3-(Dibutylamino)phenol
Overview
Description
3-(Dibutylamino)phenol, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Red Blood Cell Alterations : A study found that 3-(dimethylamino)phenol can induce oxidative stress in human red blood cells, altering cell membrane properties and causing oxidation of haemoglobin. This leads to oxidative damage due to reduced antioxidant levels (Bukowska, Michałowicz, & Duda, 2007).
Polymer Modification : Natural phenol-based additives, such as tannic acid and lignocellulosic biomass, have been shown to enhance the thermal stability and processing behavior of poly(3-hydroxybutyrate), a biodegradable polymer. This can improve its mechanical properties, making it more suitable for various applications (Auriemma et al., 2015).
Phenolase Substrate in Algae : In marine algae, specifically Monostroma fuscum, 3-Hydroxytyramine (a phenol) acts as the principal substrate for phenolase, which aids in the synthesis of phenolic compounds (Tocher & Craigie, 1966).
Stomach pH Alteration : Synthetic phenol antioxidants like dibunol can influence the pH value of the gastrointestinal tract in rats, although chronic administration does not significantly change pH in control or vagotomized animals (Tsibulevskĭi & Ettinger, 1987).
Wastewater-free Synthesis : A study presents a practical, wastewater-free method for synthesizing m-aminophenol and 3-(dibutylamino)phenol, which addresses major issues of industrial synthesis methods by reducing waste generation and safety risks (Mao et al., 2020).
Biomedical Applications : The use of phenolic compounds in biomaterials, such as poly-(3)-hydroxybutyrate, shows potential for medical devices and tissue engineering, due to their biodegradable and thermoprocessable nature (Chen & Wu, 2005).
Mechanism of Action
Target of Action
3-(Dibutylamino)phenol is a type of organic compound known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group
Mode of Action
Like other phenolic compounds, it may exert its effects through various mechanisms, including free radical scavenging, metal chelating properties, and effects on cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to regulate several pathways
Pharmacokinetics
It is known that the compound has a boiling point of 176 °c / 6 mmhg , which may influence its bioavailability and distribution within the body.
Result of Action
Phenolic compounds are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to skin and eyes.
Safety and Hazards
Properties
IUPAC Name |
3-(dibutylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSTZMGCKHBFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345027 | |
Record name | 3-(Dibutylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43141-69-1 | |
Record name | N,N-Dibutyl-3-aminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43141-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dibutylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of 3-(dibutylamino)phenol?
A1: this compound (2) is a crucial intermediate in producing functional dyes and dye intermediates. These include other dye intermediates like 3-(diethylamino)phenol and 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2), as well as the widely used dye Rhodamine B. The global annual production of this compound exceeds 2000 tons due to its importance in these applications. []
Q2: What are the main drawbacks of the traditional industrial synthesis of this compound?
A2: The traditional synthesis of this compound involves multiple steps starting from nitrobenzene. This process results in significant amounts of waste products, including waste acid, waste alkali, and iron mud. [] Furthermore, the final step to obtain this compound from m-aminophenol requires high temperatures (350-380 °C), which increases production costs and raises safety concerns. []
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